molecular formula C11H9NO3S B168434 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-07-5

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B168434
CAS No.: 115299-07-5
M. Wt: 235.26 g/mol
InChI Key: AQWFWIIMHLYERJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 115299-07-5) is a high-purity chemical building block of interest to researchers in medicinal chemistry and materials science. This compound, with a molecular formula of C11H9NO3S and a molecular weight of 235.26 g/mol, is a solid featuring a thiazole ring linked to a 3-methoxyphenyl group and a carboxylic acid functionality . The carboxylic acid group serves as a versatile handle for further synthetic modification, enabling its use in the synthesis of more complex molecules, such as amides and esters, for creating targeted compound libraries in drug discovery efforts. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires specific storage conditions and should be kept sealed in a dry environment at 2-8°C to ensure stability . Please refer to the safety data sheet for detailed handling information. The product is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFWIIMHLYERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575964
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115299-07-5
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: L-Cysteine Hydrochloride-Based Synthesis

The most documented method for synthesizing 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid begins with L-cysteine hydrochloride and formaldehyde, proceeding through four stages: condensation , esterification , oxidation , and hydrolysis .

Condensation and Esterification

L-cysteine hydrochloride reacts with formaldehyde under acidic conditions to form thiazolidine-4-carboxylic acid . Subsequent esterification with methanol and dry hydrogen chloride gas produces methyl thiazolidine-4-carboxylate hydrochloride , which is dehydrohalogenated to yield methyl thiazolidine-4-carboxylate.

Reaction Conditions :

  • Molar Ratio : 1:1 (L-cysteine hydrochloride : formaldehyde).

  • Esterification : Methanol saturated with HCl gas, stirred at room temperature for 12 hours.

  • Yield : ~85% (isolated as white crystals after ether addition).

Oxidation with Manganese Dioxide

Methyl thiazolidine-4-carboxylate undergoes oxidation using activated manganese dioxide (MnO₂) in acetonitrile to form methyl thiazole-4-carboxylate .

Optimized Parameters :

  • Temperature : 60–80°C.

  • Molar Ratio : 1:20–1:26 (substrate : MnO₂).

  • Reaction Time : 24–72 hours.

  • Yield : 73.6–80.8%.

Table 1: Oxidation Step Variants

MnO₂ ActivationTemperature (°C)Time (h)Yield (%)
None804880.8
300°C, 500 min806073.6
300°C, 500 min807280.4

Hydrolysis to Carboxylic Acid

The final step involves saponification of methyl thiazole-4-carboxylate using 10% aqueous NaOH, followed by acidification with HCl to precipitate the target compound.

Conditions :

  • Molar Ratio : 1:2.0–1:2.9 (ester : NaOH).

  • Acidification : pH 3.0.

  • Yield : ~90%.

Alternative Approaches: Thiazole Ring Functionalization

While less common, derivatization of pre-formed thiazole rings offers an alternative route. For example, 4,5-bis(4-methoxyphenyl)thiazole intermediates can be functionalized at the 2-position via aminolysis or Knoevenagel condensation. However, these methods are more complex and lower-yielding compared to the L-cysteine pathway.

Key Challenges :

  • Regioselectivity : Ensuring substitution at the 3-methoxyphenyl position requires precise control.

  • Purification : Separation of byproducts (e.g., isomers) reduces efficiency.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements propose using continuous flow systems to enhance the oxidation and esterification steps. These systems improve heat transfer and reduce reaction times, potentially increasing yields by 10–15% compared to batch processes.

Advantages :

  • Scalability : Suitable for kilogram-scale production.

  • Safety : Minimizes exposure to hazardous reagents like HCl gas.

Physicochemical Characterization

Analytical Data

The compound’s identity is confirmed via:

  • Melting Point : 132–134°C.

  • Spectroscopy : IR and NMR align with predicted structures (e.g., carbonyl stretch at 1700 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 235.26 (C₁₁H₉NO₃S).

Table 2: Physical Properties

PropertyValue
Molecular Weight235.26 g/mol
Density1.352 g/cm³
pKa3.43
Boiling Point460.5°C (predicted)

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of 2-(3-Methoxyphenyl)-1,3-thiazole-4-methanol.

    Substitution: Formation of halogenated derivatives like 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is in the pharmaceutical industry. The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory conditions and pain relief.

Case Studies and Findings

  • COX Inhibition : Research has demonstrated that thiazole derivatives exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. For instance, certain derivatives have shown selectivity ratios indicating their potential as anti-inflammatory agents .
  • Anticancer Activity : Several studies have explored the anticancer properties of thiazole derivatives. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles were synthesized and tested against melanoma and prostate cancer cells, showing improved antiproliferative activity compared to previous compounds .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role in developing effective pesticides and herbicides highlights its importance in sustainable agriculture.

Applications in Agrochemicals

  • The compound contributes to the design of targeted agrochemicals that minimize environmental impact while effectively controlling specific pests .

Material Science

The compound is also being investigated for its potential applications in material science. Researchers are exploring its use in creating advanced materials with enhanced properties.

Material Properties

  • Polymers and Coatings : The thiazole structure is being studied for its ability to enhance thermal and chemical resistance in polymers and coatings . This could lead to the development of more durable materials for various industrial applications.

Biological Research

In biological research, this compound is utilized to study its biological activity and effects on cellular pathways.

Research Highlights

  • The compound has been used to investigate its effects on cellular mechanisms related to diseases, potentially leading to breakthroughs in understanding disease processes .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentAnti-inflammatory drugsSignificant COX inhibition; anticancer properties
Agricultural ChemistryPesticides and herbicidesTargeted formulations with reduced environmental impact
Material ScienceAdvanced materials (polymers/coatings)Enhanced thermal and chemical resistance
Biological ResearchStudy of cellular pathwaysInsights into disease mechanisms

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and physicochemical properties of thiazole-carboxylic acids are highly dependent on the substituents on the phenyl ring. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid Methyl (4-) C₁₁H₉NO₂S 219.26 AgrA inhibitor (binding energy: −3.5 to −4.1 kcal/mol)
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid Nitro (3-) C₁₀H₆N₂O₄S 250.23 Increased electron-withdrawing effect; potential for enhanced protein interaction
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Chloro (3-) C₁₀H₆ClNO₂S 239.67 Higher lipophilicity; improved membrane permeability
2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid Methoxy (2-) C₁₁H₉NO₃S 235.26 Steric hindrance may reduce binding affinity compared to 3-methoxy isomer

Key Observations :

  • Positional Effects : The 3-methoxy group in the target compound likely enhances binding to AgrA compared to 2- or 4-substituted analogs due to optimal steric and electronic alignment with the receptor’s hydrophobic cleft .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may strengthen hydrogen bonding with AgrA’s Ser231-Ile238 domain, while electron-donating groups (e.g., methoxy in the target compound) improve solubility .

Physicochemical Properties

  • Solubility : The 3-methoxy group improves aqueous solubility relative to hydrophobic analogs like the 4-methylphenyl derivative .
  • Lipophilicity (LogP) : Predicted to be lower than chloro- or nitro-substituted analogs, balancing membrane permeability and solubility .
  • Synthetic Accessibility : Analogous to methods in , the target compound can be synthesized via cyclization of 3-methoxyphenyl thiourea with bromopyruvic acid, followed by oxidation.

Pharmacological Potential

  • Anti-Virulence Activity: Thiazole-carboxylic acids inhibit QS in S. aureus at non-bactericidal concentrations (2.4 mM stock solutions in DMSO are typical ).
  • Toxicity Profile : Structural analogs show low cytotoxicity in mammalian cells, making them promising leads for anti-infective drug development .

Biological Activity

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes existing research findings and presents a detailed overview of the biological activity of this compound.

Chemical Structure

The structure of this compound can be represented as follows:

C1H1N1O3S\text{C}_1\text{H}_1\text{N}_1\text{O}_3\text{S}

This structure includes a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the anticancer effects of thiazole derivatives, this compound exhibited an IC50 value of approximately 5 μM against the MCF-7 breast cancer cell line. This indicates a potent ability to inhibit cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 0.5 μM) .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The results suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant potential of thiazole derivatives is attributed to their ability to scavenge free radicals. In vitro assays demonstrated that this compound has an IC50 value of 8.90 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electron-donating groups (e.g., -OCH₃) at specific positions enhances anticancer and antioxidant activities. Conversely, electron-withdrawing groups have been associated with increased antimicrobial properties .

Toxicological Studies

While investigating the biological activities, it is crucial to assess the safety profile of compounds. A study on zebrafish models indicated that exposure to varying concentrations of this compound resulted in degenerative changes in testicular tissues at higher doses (0.6 mM), highlighting the need for careful evaluation in therapeutic applications .

Q & A

Q. Table 1: Key Analytical Techniques for Quality Control

ParameterMethodAcceptable RangeEvidence
PurityHPLC (C18 column)≥95%
Melting PointDSC205–207°C
SolubilityKinetic solubility>50 µM in PBS (pH 7.4)

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductSourceRemoval Strategy
Uncyclized thioureaIncomplete reactionColumn chromatography
Ester hydrolysisOver-hydrolysispH-controlled quenching

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